Cyclobutyl-(4-fluorophenyl)methanol
Overview
Description
Cyclobutyl-(4-fluorophenyl)methanol, also known as 4-F-CBPM, is a novel chemical compound with a wide range of applications in the field of scientific research. It is a cyclic ether, with a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol. 4-F-CBPM is synthesized by the reaction of cyclobutanol and 4-fluorophenylmethanol, and is a colorless to slightly yellowish liquid with a boiling point of 152-154°C. It is insoluble in water but soluble in organic solvents. Due to its unique properties, 4-F-CBPM has been widely used in various scientific research applications.
Scientific Research Applications
1. Photocycloaddition and Cyclobutyl Rings Formation
Cyclobutane rings are strategically significant in the development of potential drugs and synthetic intermediates. A study by O'Hara et al. (2019) focused on the [2+2] photocycloaddition reaction of S,S-dioxobenzothiophene-2-methanol, a process similar to the formation of cyclobutyl rings, in microcrystalline powders and solutions. They discovered that molecular constraints in the crystal lattice lead to photodimer formation, demonstrating the potential of controlling diastereo- and regioselectivity in forming cyclobutyl rings, a moiety relevant to compounds like cyclobutyl-(4-fluorophenyl)methanol (O'Hara et al., 2019).
2. Theoretical Studies and Molecular Analysis
Trivedi (2017) conducted a theoretical study of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol using Density Functional Theory. This research is pivotal in understanding the structure-activity relationship of similar compounds and offers insights into the active sites of molecules like this compound (Trivedi, 2017).
3. Synthesis and Bioactivity Research
Research by Kiran et al. (2007) on the synthesis of benzooxazaphosphininyl methanol derivatives, including a chloro-fluorophenyl variant, revealed their effectiveness against pathogens and potential as plant nutrients. This underscores the importance of derivatives like this compound in agricultural applications (Kiran et al., 2007).
4. Catalysis and Reaction Mechanisms
Creary (2023) explored the reactivity of substituted cyclobutyl trifluoroacetates in methanol, highlighting the role of β-trimethylsilyl carbocationic intermediates. This research contributes to understanding the reaction mechanisms and stereochemical outcomes relevant to similar structures like this compound (Creary, 2023).
Future Directions
properties
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDDUAJFSUIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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